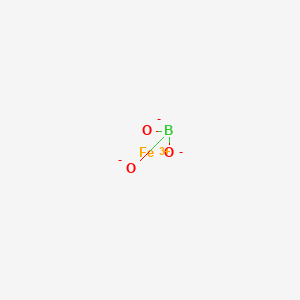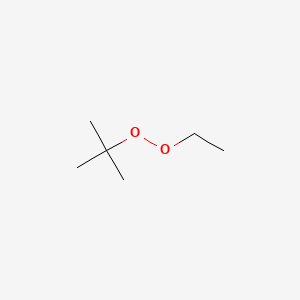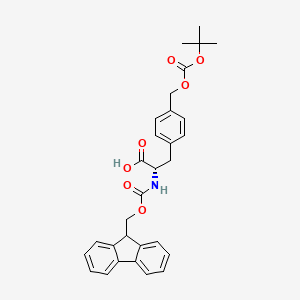
Iron orthoborate
Vue d'ensemble
Description
Iron orthoborate, with the chemical formula Fe₃BO₆, is a crystalline compound that is an alternative modification of iron borate. It is known for its unique magnetic properties and isostructural relationship with norbergite. This compound exhibits weak ferromagnetic properties and easy-plane magnetic anisotropy, making it a material of interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron orthoborate can be synthesized using several methods, including vapor and flux-growth techniques. The vapor method allows for the production of bulk crystals with developed nonbasal faces, while the flux-growth technique yields high-quality samples in the form of thin basal plates orthogonal to the trigonal axis .
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature annealing of iron borate. This process involves heating iron borate at temperatures ranging from 800°C to 900°C, leading to the recrystallization of this compound and hematite .
Analyse Des Réactions Chimiques
Types of Reactions: Iron orthoborate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s interaction with different reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of iron oxides.
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen or carbon monoxide to convert this compound into lower oxidation state compounds.
Substitution: Substitution reactions can occur with various ligands, resulting in the formation of new compounds with different properties.
Major Products Formed: The major products formed from these reactions include iron oxides, borates, and other iron-containing compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Iron orthoborate has a wide range of applications in scientific research, including:
Biology: this compound’s magnetic properties make it useful in biological research for imaging and diagnostic purposes.
Industry: this compound is used in the production of magnetooptical and magnetoacoustic transducers, devices for measuring superweak magnetic fields, and as a component in modern lithium-ion batteries to enhance capacity
Mécanisme D'action
The mechanism by which iron orthoborate exerts its effects is primarily related to its magnetic properties. The compound interacts with magnetic fields, influencing the behavior of nearby magnetic materials. This interaction is facilitated by the compound’s weak ferromagnetic properties and easy-plane magnetic anisotropy. Additionally, this compound can act as a catalyst in chemical reactions, promoting the conversion of reactants to products through its acidic nature .
Comparaison Avec Des Composés Similaires
Iron orthoborate can be compared with other similar compounds, such as:
Iron Borate (FeBO₃): Iron borate is another crystalline form of iron and boron, known for its transparent magnetic properties and use in high-technology applications.
Hematite (α-Fe₂O₃): Hematite is a widespread crystalline modification of iron oxide, distinct from this compound in its structure and properties.
Norbergite: this compound is isostructural with norbergite, sharing similar crystalline characteristics.
This compound’s uniqueness lies in its combination of magnetic properties and structural stability, making it a versatile material for various scientific and industrial applications.
Propriétés
IUPAC Name |
iron(3+);borate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.Fe/c2-1(3)4;/q-3;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSZSJDMRGXEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BFeO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942717 | |
| Record name | Iron(3+) borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20542-97-6 | |
| Record name | Iron orthoborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020542976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+) borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron orthoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzimidazo[1,2-a]quinoline](/img/structure/B3368101.png)








